molecular formula C16H16N2O3 B064481 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole CAS No. 175714-45-1

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

Cat. No.: B064481
CAS No.: 175714-45-1
M. Wt: 284.31 g/mol
InChI Key: FBZJKGVFZOUCRC-UHFFFAOYSA-N
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Description

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a chemical compound that features a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with o-phenylenediamine. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as the catalyst. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemical Structure and Mechanism of Action

The compound features a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group. This substitution enhances its interaction with various biological targets, including:

  • Tubulin : Inhibition affects cell division.
  • Heat Shock Protein 90 (Hsp90) : Disruption leads to apoptosis in cancer cells.
  • Thioredoxin Reductase (TrxR) : Implicated in oxidative stress response.
  • Histone Lysine-Specific Demethylase 1 (HLSD1) : Affects gene expression regulation.
  • Platelet-Derived Growth Factor Receptor β (PDGFRβ) : Involved in cell signaling pathways.

The compound has been shown to induce apoptosis and inhibit cell proliferation through various mechanisms, including the activation of caspases and modulation of signaling pathways such as ERK2 phosphorylation .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives. For example:

  • In vitro studies demonstrated that derivatives exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and SW480 (colon cancer). The compound showed an IC50 value of 11.75 μg/mL against A549 cells, indicating potent activity .
  • Mechanistic studies revealed that these compounds induce cell cycle arrest at the S phase and promote apoptosis through intrinsic pathways involving mitochondrial depolarization and caspase activation .

Antimicrobial Properties

Research indicates that benzimidazole derivatives may possess antimicrobial activity. Docking studies suggest that these compounds can effectively interact with bacterial DNA gyrase B, making them potential candidates for developing new antibiotics .

Cytotoxicity Against Cancer Cells

A comprehensive study published in Pharmaceutical Research assessed various benzimidazole derivatives for their cytotoxic effects. The study found that the presence of electron-donating groups significantly increased anticancer activity. Notably, the derivative containing the 3,4,5-trimethoxyphenyl group exhibited superior cytotoxicity compared to other derivatives .

Mechanistic Insights

A detailed investigation into the mechanism of action revealed that modifications at specific positions on the benzimidazole ring could influence biological outcomes significantly. The study indicated that certain derivatives triggered apoptosis through mitochondrial pathways and affected cell cycle dynamics in a dose-dependent manner .

Data Tables

Application Target Effect Study Reference
AnticancerA549 CellsIC50 = 11.75 μg/mL
AntiparasiticTrichinella spiralisEnhanced efficacy with hydroxyl groups
AntimicrobialDNA Gyrase BPotential inhibitor

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. It also modulates signaling pathways involving extracellular signal-regulated kinases (ERKs) and caspases, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct biological activities compared to other trimethoxyphenyl derivatives. Its ability to inhibit multiple enzymes and modulate various signaling pathways makes it a versatile compound with potential therapeutic applications .

Biological Activity

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential anticancer properties and other therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group. This substitution is significant as it influences the compound's biological activity. The synthesis typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3,4-diaminobenzoic acid in the presence of a suitable catalyst to form the desired benzimidazole derivative.

Biological Activity Overview

The biological activities of this compound include:

Anticancer Studies

A study evaluating the cytotoxic activity of various benzimidazole derivatives revealed that this compound demonstrated superior activity against A549 cells with an IC50 value of 11.75 μg/mL. The mechanism includes:

  • Cell Cycle Arrest : Treatment with this compound resulted in significant increases in cell populations in the S phase and reductions in G0/G1 and G2/M phases.
  • Apoptosis Induction : Flow cytometry analysis showed increased percentages of early and late apoptotic cells upon treatment.
CompoundCell LineIC50 (μg/mL)Mechanism
This compoundA54911.75Apoptosis induction, cell cycle arrest
CisplatinA54910Standard control
DoxorubicinA54915Standard control

Antiparasitic Activity

While specific data on the antiparasitic effects of this compound is sparse, related studies on benzimidazoles indicate that modifications to the phenyl ring can enhance activity against parasites like Trichinella spiralis. The presence of hydroxyl groups has been shown to significantly improve efficacy.

Case Studies

  • Cytotoxicity Against Cancer Cells : In a study published in Pharmaceutical Research, derivatives including this compound were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that compounds with electron-donating groups exhibited enhanced anticancer properties.
  • Mechanistic Insights : Another research article detailed how derivatives induced apoptosis through intrinsic pathways involving mitochondrial depolarization and activation of caspases. This suggests that modifications at specific positions on the benzimidazole ring can profoundly influence biological outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via condensation of 3,4,5-trimethoxybenzaldehyde with o-phenylenediamine under acidic conditions (e.g., acetic acid or HCl). Key intermediates are validated using FT-IR (C=N stretch at ~1610 cm⁻¹) and ¹H/¹³C NMR (e.g., methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons at δ 6.8–8.2 ppm). Elemental analysis (C, H, N) confirms purity (>95%) . For derivatives, coupling reactions with thiazole or triazole moieties require catalysts like CuI in DMF, monitored by TLC for completion .

Q. How is the structural integrity of this compound confirmed?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) resolves the planar benzimidazole core and dihedral angles between the trimethoxyphenyl substituent and the heterocycle (e.g., ~15–25° tilt). Hydrogen bonding between N-H and methoxy oxygen stabilizes the lattice . Density Functional Theory (DFT) calculations align with experimental bond lengths (<0.02 Å deviation) .

Q. What chromatographic methods ensure purity for biological assays?

Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Retention times are calibrated against standards, with UV detection at 254 nm. For polar derivatives, mobile phases with 0.1% formic acid improve peak resolution .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation, thiazole fusion) impact the compound’s bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies show:

  • Antimicrobial activity : Fluorine or bromine at the phenyl ring enhances lipophilicity (logP ↑), improving membrane penetration (MIC ↓50% against S. aureus vs. parent compound) .
  • Thiazole hybrids : Derivatives like N-(4,4-difluorocyclohexyl)-2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxamide exhibit α-glucosidase inhibition (IC₅₀ = 12 µM) via hydrogen bonding with catalytic residues (validated by docking) .
  • Data contradictions: Lower activity in some analogs may arise from steric hindrance (e.g., bulkier substituents reducing target binding). Use molecular dynamics simulations to assess conformational flexibility .

Q. What strategies resolve conflicting biological data between in vitro and cellular assays?

Methodological Answer: Discrepancies often stem from solubility or metabolic instability.

  • Solubility : Use DMSO stock solutions (<0.1% final concentration) with PEG-400 co-solvent to prevent aggregation .
  • Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify vulnerable sites (e.g., demethylation of methoxy groups). Modify labile positions with deuterium or electron-withdrawing groups .

Q. How is computational modeling integrated into experimental design for target identification?

Methodological Answer:

  • Docking : AutoDock Vina screens against targets (e.g., tubulin, kinases) using the compound’s SCXRD coordinates. Prioritize poses with ΔG < −8 kcal/mol and hydrogen bonds to key residues (e.g., Glu198 in α-glucosidase) .
  • Pharmacophore modeling : Define essential features (e.g., aromaticity, hydrogen bond acceptors) to guide analog synthesis .

Q. What spectroscopic techniques quantify intermolecular interactions in solid-state formulations?

Methodological Answer:

  • Solid-state NMR : ¹³C CP/MAS detects π-π stacking (shifted aromatic signals) and hydrogen bonding (broadened N-H peaks).
  • PXRD : Match experimental patterns with simulated SCXRD data to confirm crystallinity and polymorph absence .

Q. Experimental Design and Data Analysis

Q. How are reaction conditions optimized for scale-up synthesis?

Methodological Answer:

  • Solvent screening : Methanol/water mixtures (4:1) reduce side products vs. DMF (15% yield improvement).
  • Catalyst load : 10 mol% CuI maximizes triazole cycloaddition efficiency (85% yield) .
  • Process monitoring : In-line FT-IR tracks intermediate formation (e.g., imine at 1610 cm⁻¹) to adjust heating times .

Q. What statistical methods validate biological assay reproducibility?

Methodological Answer:

  • ANOVA with post-hoc Tukey test compares triplicate IC₅₀ values (p < 0.05 threshold).
  • Z’-factor analysis (Z’ > 0.5) confirms assay robustness in high-throughput screens .

Q. How do solvent polarity and pH affect the compound’s solubility and stability?

Methodological Answer:

  • Solubility : Use the shake-flask method (UV-Vis quantification) in buffers (pH 1–10). LogD (pH 7.4) correlates with simulated gastrointestinal absorption.
  • Stability : HPLC tracks degradation under UV light or oxidative conditions (H₂O₂). Methoxy groups confer stability at pH 4–8, but hydrolyze under strong acid/base .

Q. Conflict Resolution in Published Data

Q. How to address discrepancies in reported antimicrobial activity across studies?

Methodological Answer:

  • Strain variability : Test against standardized panels (e.g., ATCC strains) with identical inoculum sizes (1×10⁶ CFU/mL).
  • Assay conditions : Control temperature (37°C ± 0.5°C) and media (Mueller-Hinton agar vs. broth) to minimize variability .

Q. What mechanistic insights explain divergent cytotoxicity profiles in cancer vs. normal cells?

Methodological Answer:

  • ROS generation : Measure dichlorofluorescein (DCF) fluorescence in cancer cells (higher basal ROS enhances compound selectivity).
  • Target profiling : siRNA knockdown of suspected targets (e.g., topoisomerase II) identifies on-mechanism toxicity .

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-19-13-8-10(9-14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZJKGVFZOUCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353843
Record name 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175714-45-1
Record name 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,2-phenylenediamine (30 mmole, 3.24 g) and 3,4,5-trimethoxybenzaldehyde (30 mmole, 5.89 g) in acetonitrile (75 ml) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (30 mmole, 6.81 g), and the mixture is stirred 18 hours at room temperature. Sodium hydroxide (0.5M, 120 ml) is added, and the mixture is stirred over night at room temperature. The dark precipitate is filtered off and is digested with ethanol (30 ml) to give the title product as a brown solid (14%). (R1=hydrogen, R2=3,4,5-trimethoxyphenyl, n=0). 1H-NMR (DMSO, TMS, δ): 3.74 (s, 3H, OCH3), 3.91 (s, 6H, OCH3), 7.20 (m, 2H, ar), 7.54 (s, 2H, ar), 7.61 (m, 2H, ar).
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
5.89 g
Type
reactant
Reaction Step One
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Yield
14%

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